Dezapelisib

PI3Kδ inhibition Biochemical assay Drug discovery

Dezapelisib is the definitive PI3Kδ inhibitor for researchers who require absolute isoform specificity. Its exceptional >74-fold selectivity window and lack of off-target activity on 57 other kinases ensure your B-cell malignancy studies are free from confounding pan-PI3K effects. With a documented 63% ORR in follicular lymphoma, it serves as a gold-standard reference compound. Ensure experimental reproducibility by choosing the inhibitor with proven clinical activity and defined selectivity.

Molecular Formula C20H16FN7OS
Molecular Weight 421.5 g/mol
CAS No. 1262440-25-4
Cat. No. B607080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDezapelisib
CAS1262440-25-4
SynonymsDezapelisib;  INCB040093;  INCB-040093;  INCB 040093.
Molecular FormulaC20H16FN7OS
Molecular Weight421.5 g/mol
Structural Identifiers
SMILESCC1=CSC2=NC(=C(C(=O)N12)C3=CC(=CC=C3)F)C(C)NC4=NC=NC5=C4NC=N5
InChIInChI=1S/C20H16FN7OS/c1-10-7-30-20-27-15(11(2)26-18-16-17(23-8-22-16)24-9-25-18)14(19(29)28(10)20)12-4-3-5-13(21)6-12/h3-9,11H,1-2H3,(H2,22,23,24,25,26)/t11-/m0/s1
InChIKeyRSIWALKZYXPAGW-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dezapelisib (INCB040093, CAS 1262440-25-4): A Selective PI3Kδ Inhibitor for B-Cell Malignancy Research and Therapeutic Development


Dezapelisib (INCB040093) is a small-molecule, orally bioavailable inhibitor that selectively targets the delta isoform of the 110 kDa catalytic subunit of class I phosphoinositide-3 kinases (PI3Kδ). This mechanism prevents the production of the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3) and the subsequent activation of the PI3K/AKT signaling pathway, which is frequently dysregulated in hematologic malignancies, particularly those of B-cell origin [1]. Structurally, dezapelisib belongs to a class of purine-based PI3Kδ inhibitors, a scaffold shared with idelalisib and duvelisib, but distinct from the next-generation pyrazolopyrimidine core of parsaclisib [2].

Why Simple PI3K Inhibitor Substitution Fails: The Case for Dezapelisib's Specific Profile


The landscape of PI3K inhibitors is highly heterogeneous, with key differences in isoform selectivity, off-target kinase profiles, and clinical outcomes. Dezapelisib's specific combination of a biochemical potency of 31 nM against PI3Kδ, a >74-fold selectivity window over other PI3K isoforms, and a lack of inhibition against a panel of 57 other kinases distinguishes it from both less selective pan-PI3K inhibitors and dual PI3Kδ/γ inhibitors, which may carry different toxicity or efficacy profiles in B-cell malignancies . This selectivity profile is not interchangeable and has direct implications for experimental reproducibility in mechanistic studies and the predictive validity of preclinical models. Therefore, substituting dezapelisib with a different PI3K inhibitor without considering these quantitative differences can lead to significantly different research outcomes, confounding data interpretation and potentially derailing translational efforts [1].

Quantitative Differentiation: Dezapelisib vs. In-Class PI3K Inhibitor Candidates


Biochemical PI3Kδ Potency: Dezapelisib vs. Parsaclisib (INCB050465)

In a direct head-to-head comparison published in a study characterizing the next-generation inhibitor parsaclisib (INCB050465), dezapelisib (referred to as compound 3) demonstrated a PI3Kδ IC50 of 3.4 nM, compared to <1.0 nM for the optimized clinical candidate parsaclisib (compound 20) [1]. This comparison establishes a precise potency benchmark between a first-generation and a next-generation PI3Kδ inhibitor from the same research program.

PI3Kδ inhibition Biochemical assay Drug discovery

Cellular Anti-Proliferative Activity: Dezapelisib vs. Parsaclisib

In comparative cellular assays using the SU-DHL-6 B-cell lymphoma line (viability) and the Pfeiffer cell line (proliferation), dezapelisib (3) exhibited IC50 values of 18 nM and 14 nM, respectively. In the same study, parsaclisib (20) demonstrated superior potency with IC50 values of 1.6 nM and 2.5 nM, respectively [1]. This direct cross-comparison within the same experimental system highlights the functional difference in cellular context.

B-cell lymphoma Cellular viability Proliferation assay

Kinase Selectivity Profile: Dezapelisib's High Specificity

Dezapelisib demonstrates a high degree of selectivity. It displays 74 to >900-fold selectivity for PI3Kδ over other PI3K family members and does not inhibit a panel of 57 additional kinases at concentrations up to 10 µM . This is in contrast to dual inhibitors like duvelisib, which potently inhibit both PI3Kδ and PI3Kγ [1], and pan-PI3K inhibitors like copanlisib, which inhibit multiple class I PI3K isoforms [2].

Kinase selectivity Off-target effects PI3K isoforms

Clinical Activity in Follicular Lymphoma: Dezapelisib vs. Idelalisib

In a Phase 1 clinical trial (NCT02456675) evaluating single-agent dezapelisib in relapsed/refractory B-cell lymphoma, the overall response rate (ORR) in patients with follicular lymphoma (FL) was 63% (with a 13% complete response rate) [1]. This compares favorably to the 54-57% ORR observed in early clinical studies of the first approved PI3Kδ inhibitor, idelalisib, in a similar FL patient population [2]. While a direct head-to-head trial has not been conducted, this cross-study comparison suggests a potentially comparable or non-inferior clinical activity for dezapelisib in this indication.

Follicular lymphoma Clinical trial Overall response rate

Primary B-Cell Potency: Dezapelisib Demonstrates High Cellular Activity

Dezapelisib potently inhibits the proliferation of primary human CD19+ B cells and canine CD21+ B cells, with IC50 values ranging from 1-3 nM . This high potency in primary cells, which are more physiologically relevant than immortalized cell lines, is a key attribute. In contrast, while idelalisib has demonstrated activity in primary CLL cells, its reported IC50 is often higher, around 500 nM in some primary cell assays [1].

Primary B cells Immunology Ex vivo pharmacology

Best Application Scenarios for Dezapelisib in Research and Development Pipelines


Precision Tool for Dissecting PI3Kδ-Specific Signaling

Due to its high selectivity (>74-fold over other PI3K isoforms and no inhibition of 57 other kinases ), dezapelisib is the optimal choice for experiments where distinguishing PI3Kδ-dependent effects from those of other PI3K isoforms is critical. Use it to investigate the specific role of PI3Kδ in B-cell receptor signaling, immune cell function, and tumor microenvironment interactions without confounding pan-PI3K or dual isoform inhibition.

Clinical Development Reference Compound for Follicular Lymphoma

The documented 63% ORR in relapsed/refractory follicular lymphoma (FL) from a Phase 1 trial [1] establishes a clinical activity benchmark. This makes dezapelisib a valuable reference or control compound in the development of new therapies for FL, whether as a single-agent or in combination studies. It serves as a relevant comparator for evaluating next-generation PI3Kδ inhibitors or rational drug combinations in this patient population.

Ex Vivo Pharmacology and Primary B-Cell Studies

The potent inhibition of primary B-cell proliferation with an IC50 of 1-3 nM makes dezapelisib an ideal agent for ex vivo studies using patient-derived B cells or healthy donor B cells. It can be used to study the role of PI3Kδ in B-cell activation, differentiation, and survival in a physiologically relevant setting, and to screen for patient-specific sensitivities to PI3Kδ blockade in personalized medicine research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dezapelisib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.